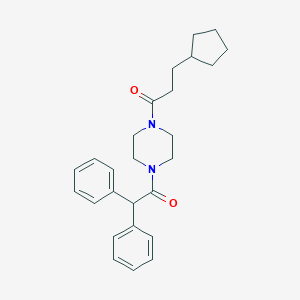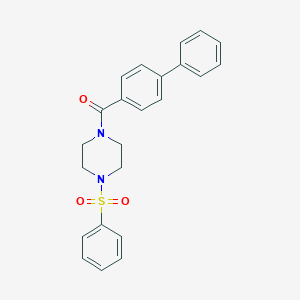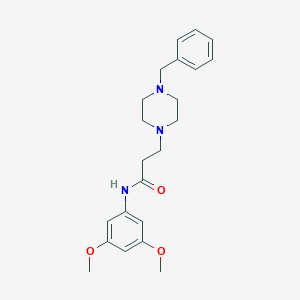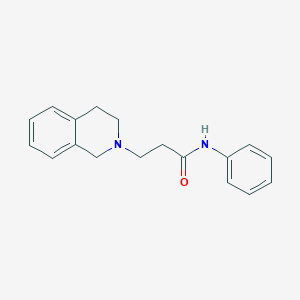METHANONE CAS No. 333756-08-4](/img/structure/B367384.png)
[4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE typically involves multiple steps:
Formation of the Methoxybenzoyl Intermediate: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Piperazine Derivatization: The methoxybenzoyl chloride is then reacted with piperazine to form the methoxybenzoyl-piperazine intermediate.
Thiophene Substitution: Finally, the methoxybenzoyl-piperazine intermediate is reacted with thiophene-2-carbonyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis and in the study of reaction mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs .
Medicine
It can be used in the design of new drugs for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mécanisme D'action
The mechanism of action of [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
Thiophene-2-carbonyl chloride: Another precursor used in the synthesis of thiophene derivatives.
Piperazine derivatives: A class of compounds with diverse biological activities.
Uniqueness
What sets [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
333756-08-4 |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4g/mol |
Nom IUPAC |
(3-methoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-5-2-4-13(12-14)16(20)18-7-9-19(10-8-18)17(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
ADCHWDILALIYMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Biphenyl-4-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B367365.png)
![1-(3-Chlorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367387.png)

![ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B367416.png)
![N-(2-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B367429.png)

![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B367436.png)

![1-[3-Oxo-3-(3-toluidino)propyl]-4-piperidinecarboxamide](/img/structure/B367484.png)
![1-[3-(4-Bromoanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B367494.png)
![ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B367516.png)
![Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B367555.png)
![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B367560.png)
